1-Chloro-7-fluorodibenzo[b,d]furan
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H6ClFO |
|---|---|
Molecular Weight |
220.62 g/mol |
IUPAC Name |
1-chloro-7-fluorodibenzofuran |
InChI |
InChI=1S/C12H6ClFO/c13-9-2-1-3-10-12(9)8-5-4-7(14)6-11(8)15-10/h1-6H |
InChI Key |
AEQOXKLNJGVYMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(O2)C=C(C=C3)F)C(=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 7 Fluorodibenzo B,d Furan and Its Precursors
Retrosynthetic Strategies for Substituted Dibenzo[b,d]furans
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like 1-chloro-7-fluorodibenzo[b,d]furan. The analysis begins by conceptually breaking down the target molecule into simpler, commercially available, or easily accessible precursors.
A primary disconnection for dibenzo[b,d]furans involves breaking the two ether linkages of the central furan (B31954) ring. This leads to a substituted biphenyl (B1667301) precursor, specifically a 2,2'-dihydroxybiphenyl. For the target molecule, this retrosynthetic step would lead to 4'-chloro-4-fluoro-2,2'-dihydroxybiphenyl.

Further disconnection of the biphenyl bond suggests two main strategies for its formation:
Ullmann Condensation: This approach involves the copper-catalyzed coupling of two different phenol (B47542) derivatives. For instance, the coupling of a 2-halophenol with another phenol.
Suzuki-Miyaura Coupling: A more modern and versatile method involving the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide. gre.ac.ukyoutube.comresearchgate.net This method is often preferred due to its high tolerance for various functional groups and generally milder reaction conditions. gre.ac.ukacs.org
An alternative retrosynthetic approach involves forming the dibenzofuran (B1670420) core first and then introducing the halogen substituents. This strategy relies on the ability to control the regioselectivity of the halogenation reactions on the dibenzofuran ring system.
Preparation of Key Synthons for Dibenzo[b,d]furan Ring Formation
The success of the biphenyl-based retrosynthetic strategies hinges on the availability of appropriately substituted phenol precursors. For the synthesis of this compound via a Suzuki-Miyaura coupling, key synthons would include a 4-substituted-2-halophenol and a corresponding 4-substituted-2-halophenylboronic acid.
The preparation of such precursors often involves electrophilic aromatic substitution reactions on commercially available phenols. For example:
2-Bromo-4-chlorophenol: This can be synthesized from 4-chlorophenol (B41353) via bromination. chemicalbook.com The reaction can be carried out using bromine in a suitable solvent like acetic acid or by using N-bromosuccinimide (NBS). chemicalbook.com
2-Bromo-4-fluorophenol: Similarly, this can be prepared from 4-fluorophenol (B42351) by bromination with bromine in a solvent like dichloroethane or carbon disulfide. guidechem.comprepchem.comchemicalbook.com
4-Chloro-2-iodophenol (B1583855) and 4-Fluoro-2-iodophenol (B79489): These can be prepared from the corresponding 4-halophenols by iodination. wikipedia.orgchemicalbook.com The synthesis of 4-chloro-2-iodophenol has been reported from 4-chlorophenol. chemicalbook.comuni.lunih.govbldpharm.comsigmaaldrich.com Likewise, 4-fluoro-2-iodophenol can be synthesized from 4-fluorophenol. nih.govsigmaaldrich.comsigmaaldrich.com
The corresponding boronic acids can be prepared from these halo-phenols via a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.
Direct Synthetic Routes to this compound
Direct synthetic routes aim to construct the target molecule through a sequence of reactions leading to the final product. These routes can be categorized based on the key bond-forming strategies employed.
The formation of the central furan ring is a critical step. Starting from a 2,2'-dihydroxybiphenyl precursor, this is typically an intramolecular dehydration reaction.
A widely used method for the synthesis of the dibenzofuran core is the Ullmann condensation . While classically used for biaryl synthesis, a variation involves the intramolecular cyclization of 2-hydroxy-2'-halobiphenyls or related diaryl ethers. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by copper or its salts at elevated temperatures. wikipedia.org
More contemporary methods often employ palladium-catalyzed cyclization of 2,2'-dihydroxybiphenyls. These reactions can proceed under milder conditions compared to the traditional Ullmann reaction and often give higher yields. nih.gov Optimization of these palladium-catalyzed cyclizations can involve screening different palladium precursors, ligands, and bases. nih.govresearchgate.net
An alternative strategy is to first synthesize the dibenzofuran core and then introduce the chloro and fluoro substituents. This approach is dependent on the directing effects of the existing ring system and any pre-existing substituents.
Electrophilic Chlorination: The chlorination of dibenzofuran can be achieved using various chlorinating agents, such as chlorine gas with a Lewis acid catalyst (e.g., FeCl₃). wikipedia.org Studies on the electrophilic chlorination of dibenzofuran have shown that substitution tends to occur at the 2, 3, 7, and 8 positions. google.com Therefore, achieving regioselective chlorination at the 1-position on an unsubstituted dibenzofuran ring is challenging. However, the presence of a directing group, such as a fluorine atom at the 7-position, could influence the regioselectivity of the subsequent chlorination.
Electrophilic Fluorination: The direct fluorination of aromatic compounds can be accomplished using specialized electrophilic fluorinating reagents like Selectfluor® (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI). chemicalbook.com The fluorination of dibenzofuran has been shown to yield a mixture of isomers, with the major products being 2-fluoro- and 3-fluorodibenzofuran. chemicalbook.com Achieving fluorination specifically at the 7-position would likely require a pre-existing substituent to direct the fluorination.
A plausible multi-step synthesis of this compound could involve the Sandmeyer reaction . google.comwikipedia.orgorganic-chemistry.org This approach would start with a suitably substituted aminodibenzofuran. For instance, one could synthesize 1-amino-7-fluorodibenzo[b,d]furan. The synthesis of aminonaphthols from naphthalenesulfonic acids is a known transformation and similar principles could be applied to dibenzofurans. chemicalbook.com The amino group could then be converted to a diazonium salt and subsequently replaced with a chloro group using copper(I) chloride. nih.govrsc.org
A general proposed synthetic sequence could be:
Synthesis of 7-fluorodibenzo[b,d]furan.
Nitration of 7-fluorodibenzo[b,d]furan to introduce a nitro group, potentially at the 1-position due to the directing effects of the fluorine and the dibenzofuran nucleus.
Reduction of the nitro group to an amino group.
Sandmeyer reaction to convert the amino group to a chloro group.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of any synthetic route is crucial for maximizing the yield and purity of the final product. Key parameters that are often optimized include:
Catalyst and Ligand: In cross-coupling reactions like the Suzuki-Miyaura and Ullmann reactions, the choice of catalyst (e.g., palladium or copper source) and ligand can significantly impact the reaction efficiency. researchgate.netarkat-usa.org
Solvent and Base: The polarity of the solvent and the strength of the base used can influence reaction rates and yields. arkat-usa.org
Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to ensure complete reaction while minimizing side product formation.
The following table summarizes the optimization of conditions for a related palladium-catalyzed cyclization reaction. researchgate.net
Interactive Table: Optimization of Palladium-Catalyzed Three-Component Cyclization
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | TFP (10) | Na₂CO₃ (2) | DCE | 80 | 58 |
| 2 | Pd(OAc)₂ (5) | TFP (10) | - | DCE | 80 | 0 |
| 3 | Pd(OAc)₂ (5) | TFP (10) | K₂CO₃ (2) | DCE | 90 | 64 |
| 4 | [Pd(dba)₂] (5) | TFP (10) | K₂CO₃ (2) | DCE | 90 | 55 |
| 5 | Pd(OAc)₂ (5) | dppe (10) | K₂CO₃ (2) | DCE | 90 | 0 |
TFP = tri(2'-furyl)phosphine, DCE = dichloroethane, dba = trans,trans-dibenzylidenacetone, dppe = 1,2-bis(diphenylphosphanyl)ethane.
This data demonstrates that the choice of base and catalyst precursor significantly affects the reaction outcome. Similar optimization studies would be necessary to develop an efficient synthesis of this compound.
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 1 Chloro 7 Fluorodibenzo B,d Furan
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1-chloro-7-fluorodibenzo[b,d]furan, a combination of one-dimensional and two-dimensional NMR techniques would be indispensable.
One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Structural Connectivity
One-dimensional NMR spectra provide fundamental information about the number and electronic environment of the hydrogen, carbon, and fluorine atoms in the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the dibenzofuran (B1670420) skeleton. The chemical shifts and coupling patterns would be influenced by the positions of the electronegative chlorine and fluorine atoms. Protons on the chlorinated ring are expected to be shifted downfield compared to those on the fluorinated ring.
¹³C NMR: The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the dibenzofuran core, as there are no elements of symmetry in the molecule. The carbons directly bonded to the chlorine (C-1) and fluorine (C-7) atoms will exhibit characteristic chemical shifts. The C-F coupling will be observable as a large one-bond coupling constant (¹JCF), and smaller multi-bond couplings will also be present.
¹⁹F NMR: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at position 7. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will exhibit coupling to the neighboring protons (H-6 and H-8), providing crucial connectivity information.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical C-F Coupling Constant (Hz) |
| 1 | - | ~125 | - |
| 2 | ~7.5 (d) | ~128 | - |
| 3 | ~7.4 (t) | ~123 | - |
| 4 | ~7.9 (d) | ~120 | - |
| 4a | - | ~124 | - |
| 5a | - | ~150 | - |
| 6 | ~7.3 (dd) | ~115 | ~25 (²JCF) |
| 7 | - | ~160 | ~250 (¹JCF) |
| 8 | ~7.2 (dd) | ~110 | ~20 (²JCF) |
| 9 | ~7.8 (d) | ~129 | ~5 (⁴JCF) |
| 9a | - | ~155 | ~10 (³JCF) |
| 9b | - | ~118 | - |
*d = doublet, t = triplet, dd = doublet of doublets
Two-Dimensional NMR for Correlating Spin Systems (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the proton-proton coupling networks within the two benzene (B151609) rings. For instance, it would show correlations between H-2 and H-3, and between H-3 and H-4 on one ring, and between H-6, H-8, and H-9 on the other. readthedocs.iobeilstein-journals.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. readthedocs.iobeilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to identifying the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds apart. For example, correlations from H-2 to C-4 and C-9b, and from H-9 to C-7 and C-5a would help to piece together the dibenzofuran skeleton and confirm the positions of the substituents.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula (C₁₂H₆ClFO) with high accuracy, confirming the presence of one chlorine and one fluorine atom. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible in the mass spectrum.
Hypothetical HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Formula |
| [M]⁺ | 220.0095 | 220.0093 | C₁₂H₆³⁵ClFO |
| [M+2]⁺ | 222.0065 | 222.0062 | C₁₂H₆³⁷ClFO |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would involve the loss of a chlorine radical (Cl•), a fluorine radical (F•), and carbon monoxide (CO). The relative abundance of the fragment ions can help to distinguish between different isomers. The primary fragmentation is expected to be the loss of the chlorine atom, followed by the sequential loss of CO.
Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 220 | 185 | Cl |
| 220 | 201 | F |
| 185 | 157 | CO |
| 157 | 129 | CO |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the aromatic rings, C=C stretching vibrations within the rings, and the C-O-C stretching of the furan (B31954) ether linkage. The C-Cl and C-F stretching vibrations would also be present, although they can sometimes be difficult to assign definitively in complex aromatic systems.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-O-C bond is also typically Raman active. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. bldpharm.commiamioh.edu
Hypothetical Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| Asymmetric C-O-C Stretch | ~1280 | Weak |
| Symmetric C-O-C Stretch | Weak | ~1240 |
| C-F Stretch | ~1100 | ~1100 |
| C-Cl Stretch | ~850 | ~850 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for characterizing the chromophoric system of molecules like this compound. The dibenzofuran core constitutes the primary chromophore, responsible for the absorption of UV radiation. The position and intensity of the absorption maxima are sensitive to the nature and position of the halogen substituents on the aromatic rings.
It is anticipated that the UV-Vis spectrum of this compound, when determined, will show characteristic absorption bands that can be compared with theoretical calculations, such as those derived from Time-Dependent Density Functional Theory (TD-DFT), to aid in its structural confirmation.
Table 1: Anticipated UV-Vis Spectral Data for this compound (Theoretical)
| Parameter | Expected Value |
| λmax (nm) | Not available |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Not available |
| Solvent | Not available |
Note: This table is a placeholder for future experimental or theoretical data and currently contains no values as they are not publicly available.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction analysis stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique can provide unambiguous information about its molecular geometry, including bond lengths, bond angles, and the planarity of the dibenzofuran ring system. Furthermore, it reveals the packing of molecules within the crystal lattice, governed by intermolecular interactions such as halogen bonding and π-π stacking.
The successful application of X-ray diffraction is contingent upon the ability to grow single crystals of this compound of suitable size and quality. To date, the crystal structure of this specific compound has not been reported in the crystallographic databases. However, the synthesis and crystallographic analysis of other mixed halogenated dibenzofurans have been documented, providing a framework for what might be expected. nih.gov
Should a single crystal of this compound be successfully analyzed, the resulting crystallographic data would be invaluable for understanding its solid-state conformation and for validating the structural assignments made by other spectroscopic methods.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Not available |
| Space Group | Not available |
| Unit Cell Dimensions | Not available |
| Bond Lengths (Å) | Not available |
| Bond Angles (°) | Not available |
| Torsion Angles (°) | Not available |
Note: This table is a placeholder for future experimental data and currently contains no values as they are not publicly available.
Chemical Reactivity and Transformation Studies of 1 Chloro 7 Fluorodibenzo B,d Furan
Reactions at the Halogenated Positions
The reactivity of the carbon-halogen bonds in 1-Chloro-7-fluorodibenzo[b,d]furan is a key area of interest for synthetic chemists. The differential reactivity of the C-Cl and C-F bonds allows for selective functionalization.
Nucleophilic Aromatic Substitution (SNAr) on the Chloro Group
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aryl halides. In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. While specific experimental data on this compound is not available in the searched literature, general principles of SNAr suggest that the chlorine atom would be more susceptible to substitution than the fluorine atom due to the superior leaving group ability of chloride compared to fluoride. The reaction would be facilitated by strong nucleophiles and potentially high temperatures.
Cross-Coupling Reactions (e.g., Palladium-catalyzed) for C-C Bond Formation at Halogen Sites
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Reactions such as Suzuki, Stille, and Heck couplings could potentially be applied to this compound. Typically, the reactivity of aryl halides in these reactions follows the order I > Br > Cl >> F. This suggests that the chloro substituent at the 1-position would be the primary site for cross-coupling reactions, allowing for the introduction of various alkyl, alkenyl, or aryl groups. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high selectivity and yield.
Directed Metalation and Subsequent Functionalization Adjacent to Fluorine
The fluorine atom, being highly electronegative, can act as a directing group in metalation reactions. Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing group by a strong base, typically an organolithium reagent. In the case of this compound, the fluorine at position 7 could direct metalation to the adjacent C-8 position. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. This strategy provides a pathway to functionalize the molecule at a position that might be difficult to access through other means.
Electrophilic Aromatic Substitution (EAS) on the Dibenzo[b,d]furan Core
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. pearson.commasterorganicchemistry.combyjus.com The existing substituents on the dibenzo[b,d]furan ring, namely the chloro and fluoro groups, will direct incoming electrophiles to specific positions. Both chlorine and fluorine are ortho, para-directing groups, but they are also deactivating. The oxygen atom of the furan (B31954) ring is an activating, ortho-directing group. The outcome of an EAS reaction on this compound would depend on the interplay of these directing effects and the reaction conditions. Potential sites for electrophilic attack would need to be evaluated based on the combined electronic and steric influences of the substituents.
Photochemical and Thermal Stability and Reactivity of the Compound
The photochemical and thermal stability of halogenated aromatic compounds is an important consideration, particularly in the context of environmental persistence and material science applications. While specific studies on this compound are not available, related polyhalogenated dibenzofurans are known for their thermal stability. Photochemical reactivity could involve the cleavage of the carbon-halogen bonds, with the C-Cl bond being more susceptible to photolysis than the C-F bond. Such reactions could lead to the formation of radical intermediates and subsequent transformation products.
Computational and Theoretical Chemistry Studies of 1 Chloro 7 Fluorodibenzo B,d Furan
Electronic Structure Calculations: Density Functional Theory (DFT) and Ab Initio Methods
For the broader class of PCDFs, quantum chemical methods like Hartree-Fock (HF), DFT (commonly using the B3LYP functional), and Møller–Plesset perturbation theory (MP2) have been employed to calculate their relative stabilities and structures. nih.gov These studies indicate that the planarity of the dibenzofuran (B1670420) ring system is a key determinant of its electronic properties. The substitution pattern of halogens significantly influences the electron distribution and the energies of the frontier molecular orbitals (HOMO and LUMO).
In the case of 1-chloro-7-fluorodibenzo[b,d]furan, the presence of two different halogen atoms, chlorine and fluorine, at positions 1 and 7 respectively, would create an asymmetric electron distribution across the molecule. The higher electronegativity of fluorine compared to chlorine would lead to a more polarized C-F bond than the C-Cl bond. DFT calculations would be able to precisely map the electrostatic potential surface, highlighting regions of positive and negative charge. These calculations could also determine key electronic descriptors such as dipole moment, polarizability, ionization potential, and electron affinity, which are crucial for understanding the molecule's reactivity and interactions. researchgate.net
A hypothetical DFT study on this compound would likely employ a basis set such as 6-311++G(d,p) to accurately account for polarization and diffuse functions, which are important for describing the electron distribution in halogenated systems. nih.gov The results would provide insights into the molecule's aromaticity and the influence of the halogen substituents on the electronic landscape of the dibenzofuran core.
Conformational Analysis and Energetic Landscapes of the Molecule
The dibenzofuran core is a rigid, planar tricycle. Therefore, the conformational flexibility of this compound is limited. The primary conformational aspect to consider would be any slight puckering or deviation from planarity induced by the halogen substituents. Computational studies on polychlorinated dibenzodioxins (PCDDs) and PCDFs have shown that the planarity can be influenced by the number and position of halogen atoms. nih.gov
A computational analysis of this compound would likely confirm a largely planar structure. The energetic landscape would be dominated by a single, low-energy conformation corresponding to this planar geometry. The energy barriers to any non-planar distortions would be expected to be high. The planarity of such aromatic systems is a critical factor in their biological activity, as it influences their ability to interact with receptors like the aryl hydrocarbon receptor (AhR). nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry offers reliable methods for predicting spectroscopic parameters, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts
The prediction of 1H and 13C NMR chemical shifts for this compound can be achieved with good accuracy using DFT calculations. d-nb.info By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined. For related compounds like PCDFs, three-dimensional quantitative spectrometric data-activity relationship (3D-QSDAR) models have been developed using predicted 13C NMR data to correlate with their binding affinity to the AhR. nih.gov
For this compound, the predicted 1H NMR spectrum would show distinct signals for the remaining six protons on the dibenzofuran skeleton. The 13C NMR spectrum would display 12 unique signals due to the molecule's asymmetry. The chemical shifts of the carbons directly bonded to the chlorine and fluorine atoms would be significantly affected by the electronegativity and shielding/deshielding effects of the halogens. A hypothetical table of predicted NMR shifts is presented below, based on general principles for halogenated aromatic compounds.
| Atom | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |
| C-1 | 120-130 | - |
| C-2 | 110-120 | 7.2-7.4 |
| C-3 | 125-135 | 7.4-7.6 |
| C-4 | 120-130 | 7.8-8.0 |
| C-6 | 120-130 | 7.3-7.5 |
| C-7 | 155-165 (due to F) | - |
| C-8 | 115-125 | 7.1-7.3 |
| C-9 | 125-135 | 7.6-7.8 |
| C-4a | 120-130 | - |
| C-5a | 150-160 | - |
| C-9a | 150-160 | - |
| C-9b | 120-130 | - |
Vibrational Frequencies
DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. For halogenated dibenzofurans, characteristic vibrational modes would include C-H stretching, C-C aromatic ring stretching, C-O-C ether linkage stretching, and C-Cl and C-F stretching and bending vibrations. The calculated frequencies are often scaled by an empirical factor to better match experimental data. nih.gov The predicted IR spectrum would serve as a valuable reference for the experimental identification of this compound.
Modeling Reaction Pathways and Transition States for Chemical Transformations
Theoretical modeling can elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For dibenzofuran and its chlorinated derivatives, DFT studies have investigated reaction pathways under various conditions, such as in a reducing environment. nih.govacs.org
For this compound, computational models could explore its potential degradation pathways. For instance, the C-Cl and C-F bond dissociation energies could be calculated to predict the likelihood of dehalogenation reactions. The study of reaction pathways is crucial for understanding the environmental fate and potential for remediation of such compounds. DFT studies on dibenzofuran have shown that C-O bond scission has a high energy barrier, while reactions with H atoms have lower barriers. nih.govacs.org The presence of chloro and fluoro substituents would modulate the reactivity of the aromatic rings towards electrophilic or nucleophilic attack.
Investigation of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions play a critical role in the physical properties and biological activity of molecules. For this compound, several types of non-covalent interactions could be investigated using computational methods.
The presence of the electronegative fluorine atom can lead to the formation of a "π-hole," a region of positive electrostatic potential on the aromatic ring, which can interact favorably with electron-rich species. illinois.edu This is a significant interaction observed in fluorinated aromatic compounds. researchgate.net Additionally, halogen bonding (involving the chlorine atom) and hydrogen bonding (if interacting with protic solvents or biological molecules) would be important intermolecular forces.
Computational studies can map the molecular electrostatic potential to identify sites for these interactions and calculate the energies of dimerization or complex formation with other molecules. Understanding these non-covalent interactions is essential for predicting the molecule's behavior in condensed phases and its potential for binding to biological targets. The interaction of fluorinated aromatic rings with water, for example, has been shown to be influenced by these subtle forces. nih.gov
Synthesis and Characterization of Derivatives and Analogs of 1 Chloro 7 Fluorodibenzo B,d Furan
Systematic Modification of Halogenation Patterns on the Dibenzo[b,d]furan Scaffold
The synthesis of asymmetrically substituted dibenzo[b,d]furans, such as the target 1-Chloro-7-fluorodibenzo[b,d]furan, presents a significant synthetic challenge due to the need for regioselective functionalization of the dibenzofuran (B1670420) core. Traditional methods often yield mixtures of isomers, necessitating complex purification procedures. Modern synthetic methodologies, particularly those employing transition-metal catalysis, have emerged as powerful tools to address this challenge.
One of the most effective strategies for constructing the dibenzofuran core is through palladium-catalyzed intramolecular C-H activation/C-O cyclization reactions. nih.govrsc.org These methods often start from appropriately substituted diaryl ether precursors. For the synthesis of this compound, a potential diaryl ether precursor would be 2-(2-chloro-6-fluorophenoxy)benzene or a related derivative. The key to the success of this approach lies in the directing group's ability to position the palladium catalyst for selective C-H bond activation at the desired position.
Another powerful approach involves the intramolecular cyclization of ortho-diazonium salts of diaryl ethers, which can be achieved using palladium acetate (B1210297) as a catalyst. rsc.org This method offers a complementary route to substituted dibenzofurans and can tolerate a range of functional groups. The synthesis of the required diaryl ether precursors can be accomplished through Ullmann condensation or Buchwald-Hartwig amination-type reactions between a phenol (B47542) and an aryl halide.
Furthermore, the selective functionalization of a pre-existing dibenzofuran core represents a viable strategy. For instance, electrophilic halogenation can introduce halogen atoms onto the electron-rich dibenzofuran ring system. However, controlling the regioselectivity of such reactions on an asymmetrically substituted starting material like this compound would be challenging and likely lead to a mixture of products. More controlled methods, such as directed ortho-metalation followed by quenching with an electrophilic halogen source, could offer a more precise way to introduce additional halogen atoms at specific positions.
A systematic study on the modification of halogenation patterns could involve the synthesis of a library of compounds with varying numbers and positions of chloro and fluoro substituents. This would allow for a detailed investigation of how the electronic properties of the dibenzo[b,d]furan scaffold are influenced by the nature and position of the halogen atoms.
Table 1: Potential Synthetic Routes to Halogenated Dibenzo[b,d]furan Derivatives
| Precursor Type | Reaction | Catalyst/Reagent | Product Type |
| Diaryl Ether | Intramolecular C-H Activation/C-O Cyclization | Pd(OAc)₂ / Directing Group | Substituted Dibenzo[b,d]furan |
| Diaryl Ether | Intramolecular Cyclization of Diazonium Salts | Pd(OAc)₂ | Substituted Dibenzo[b,d]furan |
| Dibenzo[b,d]furan | Directed Ortho-metalation | n-BuLi / TMEDA | Lithiated Dibenzo[b,d]furan |
| Lithiated Dibenzo[b,d]furan | Halogenation | C₂Cl₆, NFSI | Halogenated Dibenzo[b,d]furan |
Introduction of Diverse Functionalities via Post-Synthetic Modifications of this compound
Once the this compound core is synthesized, the introduction of diverse functionalities can be achieved through post-synthetic modifications. The presence of two different halogen atoms (chlorine and fluorine) at distinct positions offers opportunities for selective functionalization.
The chlorine atom at the 1-position can be a handle for various transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids or esters can be used to introduce aryl or alkyl groups. Similarly, Buchwald-Hartwig amination can be employed to install nitrogen-containing functionalities. Sonogashira coupling with terminal alkynes would allow for the introduction of alkynyl moieties. The reactivity of the C-Cl bond towards these coupling reactions is generally higher than that of the C-F bond, allowing for selective functionalization at the 1-position.
The fluorine atom at the 7-position is generally less reactive in cross-coupling reactions. However, under specific conditions, nucleophilic aromatic substitution (SNAr) of the fluorine atom might be possible, particularly if there are strong electron-withdrawing groups on the aromatic ring. Alternatively, the C-F bond could be activated using specific transition-metal complexes.
Furthermore, electrophilic aromatic substitution reactions could be explored to introduce other functional groups onto the dibenzo[b,d]furan core. The directing effects of the existing chloro and fluoro substituents, as well as the oxygen atom of the furan (B31954) ring, would determine the regioselectivity of such reactions. For example, nitration, acylation, or sulfonation could potentially introduce nitro, acyl, or sulfonic acid groups, respectively, onto the aromatic rings.
The concept of post-synthetic modification has been extensively explored in the context of covalent organic frameworks (COFs), where functional groups are introduced after the framework has been constructed. rsc.orgrsc.org These strategies can be adapted for the functionalization of discrete molecules like this compound.
Table 2: Potential Post-Synthetic Modifications of this compound
| Position | Reaction Type | Reagent | Introduced Functionality |
| 1 (C-Cl) | Suzuki-Miyaura Coupling | R-B(OH)₂ / Pd catalyst | Aryl, Alkyl |
| 1 (C-Cl) | Buchwald-Hartwig Amination | R₂NH / Pd catalyst | Amino |
| 1 (C-Cl) | Sonogashira Coupling | R-C≡CH / Pd/Cu catalyst | Alkynyl |
| Aromatic Core | Electrophilic Nitration | HNO₃ / H₂SO₄ | Nitro |
| Aromatic Core | Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl |
Creation of Hybrid Molecular Architectures Incorporating the Dibenzo[b,d]furan Moiety
The this compound scaffold can serve as a building block for the construction of more complex hybrid molecular architectures. By leveraging the functional groups introduced through post-synthetic modifications, this core can be linked to other molecular entities to create molecules with novel properties.
For example, a dibenzo[b,d]furan derivative functionalized with a carboxylic acid or an amino group could be coupled with biomolecules such as amino acids, peptides, or nucleic acids to create bio-hybrid materials. The dibenzo[b,d]furan moiety could act as a fluorescent reporter or a rigid scaffold to control the conformation of the biomolecule.
In the field of materials science, this compound derivatives can be incorporated into larger conjugated systems for applications in organic electronics. For instance, by introducing electron-donating or electron-accepting groups through cross-coupling reactions, the electronic properties of the dibenzo[b,d]furan core can be modulated to create materials with specific charge-transport characteristics. These derivatives could then be used as building blocks for the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
The synthesis of hybrid molecules often involves multi-step reaction sequences that combine different synthetic methodologies. For instance, a Suzuki-Miyaura coupling could be used to attach a second aromatic unit, which could then be further functionalized to create a more complex structure. The creation of such hybrid architectures allows for the combination of the properties of the dibenzo[b,d]furan core with those of other molecular components, leading to synergistic effects and novel functionalities.
Structure-Activity/Property Relationship Studies in Derived Systems
A systematic investigation of the structure-activity or structure-property relationships (SAR/SPR) of derivatives of this compound is essential to understand how modifications to the molecular structure influence its function. By synthesizing a library of analogs with systematic variations in their structure, it is possible to correlate specific structural features with observed activities or properties.
For example, in the context of biological activity, the nature and position of substituents on the dibenzo[b,d]furan core can have a profound impact on the molecule's ability to interact with a biological target. A study on benzofuran (B130515) derivatives has shown that the introduction of electron-withdrawing groups or halogens can enhance cytotoxic activity against cancer cells. mdpi.com Similarly, for flavonoid derivatives, the position of hydroxyl groups was found to be crucial for their inhibitory activity against certain enzymes.
In the realm of materials science, the electronic and photophysical properties of dibenzo[b,d]furan derivatives are highly dependent on their substitution pattern. The introduction of different functional groups can alter the HOMO and LUMO energy levels, the absorption and emission wavelengths, and the charge-carrier mobility. By systematically varying the substituents, it is possible to fine-tune these properties for specific applications. For instance, a study on the functionalization of dibenzofuran for phosphorescent OLEDs revealed that the substitution position of a carbazolylcarbazole moiety had a significant effect on the material's triplet energy and the device's quantum efficiency.
Computational modeling can be a valuable tool in SAR/SPR studies. Density functional theory (DFT) calculations can be used to predict the electronic properties of different derivatives, providing insights into how structural modifications will affect their behavior. This can help to guide the synthetic efforts towards molecules with desired properties.
Applications of 1 Chloro 7 Fluorodibenzo B,d Furan in Materials Science and Organic Synthesis
Utilization as a Building Block in Complex Organic Synthesis
The 1-chloro-7-fluoro substitution pattern on the dibenzofuran (B1670420) skeleton makes this compound a potentially valuable building block for more complex molecules. The carbon-halogen bonds can participate in various cross-coupling reactions, which are fundamental to modern organic synthesis. For instance, palladium-catalyzed reactions are commonly used to form new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of elaborate molecular architectures. biointerfaceresearch.com
The differential reactivity of the C-Cl and C-F bonds could allow for selective, stepwise functionalization. This means that one halogen could be selectively reacted while the other remains intact, providing a powerful tool for the controlled synthesis of multifunctional dibenzofuran derivatives. The synthesis of various dibenzofuran derivatives often involves intramolecular ring closure reactions to form the central furan (B31954) ring. acs.org The halogen atoms in 1-Chloro-7-fluorodibenzo[b,d]furan could serve as handles to attach different functional groups, thereby creating a library of novel compounds with diverse properties.
Integration into Advanced Functional Materials
Dibenzofuran derivatives are recognized for their applications in advanced functional materials, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs): The rigid and planar structure of the dibenzofuran core is advantageous for creating stable and efficient materials for OLEDs. drpress.orgresearchgate.net These materials need to have good thermal stability and the ability to form uniform thin films, properties that are characteristic of dibenzofuran-based compounds. The incorporation of halogen atoms can influence the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is crucial for optimizing the performance of OLED devices. youtube.com For instance, a dibenzofuran-based host material has been developed for blue electrophosphorescence. researchgate.net While specific data for this compound is not available, the properties of related halogenated dibenzofurans suggest its potential in this area.
Photoactive Materials: The inherent aromaticity and extended π-conjugation of the dibenzofuran system make it a suitable candidate for photoactive materials. These materials can absorb and emit light, making them useful in sensors, switches, and other light-responsive devices. The presence of heavy atoms like chlorine can promote intersystem crossing, a process that can lead to phosphorescence. Phosphorescent materials are of great interest for applications in OLEDs and bio-imaging. drpress.org
To illustrate the potential of halogenated dibenzofurans, the following table presents computed properties for a related compound, 1-Bromo-7-chlorodibenzo[b,d]furan. These properties are indicative of the characteristics that would be relevant for assessing the potential of this compound in functional materials.
| Property | Value |
| Molecular Weight | 281.53 g/mol |
| XLogP3 | 4.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 279.92906 Da |
| Monoisotopic Mass | 279.92906 Da |
| Topological Polar Surface Area | 13.1 Ų |
| Heavy Atom Count | 15 |
| Table 1: Computed properties of 1-Bromo-7-chlorodibenzo[b,d]furan, a structurally related compound. Data sourced from PubChem. nih.gov |
Role as a Precursor for Specialty Chemicals and Intermediates
The reactivity of the carbon-halogen bonds makes this compound a potential precursor for a variety of specialty chemicals. Through nucleophilic aromatic substitution or metal-catalyzed coupling reactions, the chlorine and fluorine atoms can be replaced with other functional groups. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications. For example, the conversion of halogenated dibenzofurans to their corresponding boronic acids creates versatile intermediates that can be used in Suzuki coupling reactions to form new C-C bonds. chemicalbook.com
The ability to introduce different substituents at specific positions on the dibenzofuran core is essential for creating molecules with precise functions, such as those used in medicinal chemistry or as components of high-performance polymers.
Development of Novel Chemical Probes or Scaffolds for Materials Science Research
The well-defined structure of this compound makes it an attractive scaffold for the development of novel chemical probes. By selectively functionalizing the chloro and fluoro positions, researchers could design molecules that can interact with and report on their local environment. For example, the attachment of fluorescent groups could lead to probes for sensing specific ions or molecules.
The rigid dibenzofuran backbone provides a stable platform, ensuring that the probe's signaling is a direct result of its interaction with the target analyte. The unique substitution pattern could also be exploited to create new ligands for catalysis or to build supramolecular structures with interesting host-guest properties. The formation of mixed halogenated dibenzofurans has been studied in various contexts, indicating the relevance of understanding the chemistry of such compounds. nih.govnih.gov
Environmental Fate and Degradation Mechanisms of Halogenated Dibenzo B,d Furans Academic Research Perspectives
Photochemical Degradation Pathways in Model Aqueous and Atmospheric Environments
Sunlight-induced transformation is a primary degradation pathway for these compounds. tandfonline.com In aqueous environments, the photodegradation of PCDFs is influenced by the presence of sensitizers, such as dissolved organic matter. For instance, the aquatic photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PCDF) was found to be 240 times faster in natural lake water compared to distilled water-acetonitrile solutions, highlighting the role of naturally occurring substances in accelerating degradation. ias.ac.in The primary photochemical reaction for PCDFs in aqueous and organic solutions is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. nih.gov This process leads to the formation of lower-chlorinated dibenzofurans. ias.ac.in
In addition to dechlorination, other photolytic transformation pathways for PCDFs in natural water include C-O bond cleavage and hydroxylation. csbsju.edu For example, the photolysis of dibenzofuran (B1670420) in lake water has been shown to yield 2,2′-dihydroxybiphenyl, which can be further transformed into a trihydroxybiphenyl. csbsju.edu While reductive dechlorination is a significant pathway, it may not be the sole process, as some studies have shown it to be a minor degradation route for certain PCDDs/PCDFs in aqueous solutions. nih.gov
The rate of photodegradation is generally observed to decrease with an increasing number of chlorine atoms on the dibenzofuran structure. nih.gov However, exceptions to this trend exist, as was observed with octachlorodibenzofuran. nih.gov The specific positioning of the halogen atoms on the dibenzofuran ring also influences the rate and products of photodegradation.
In the atmosphere, gas-phase polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs are subject to oxidation, primarily initiated by hydroxyl (OH) radicals. nih.gov Theoretical studies on PCDDs suggest that OH-addition to the aromatic rings is the dominant initial reaction, leading to the formation of adducts that can subsequently react with molecular oxygen or undergo ring cleavage. nih.gov It is plausible that 1-Chloro-7-fluorodibenzo[b,d]furan would undergo similar atmospheric oxidation processes, leading to its degradation.
Interactive Data Table: Photodegradation of Selected Polychlorinated Dibenzofurans
| Compound | Medium | Light Source | Half-life | Key Findings | Reference |
| 2,3,4,7,8-Pentachlorodibenzofuran | Distilled water/acetonitrile | Sunlight | 46.2 days | Slow degradation | csbsju.edu |
| 2,3,4,7,8-Pentachlorodibenzofuran | Lake water | Sunlight | 3.6 days | Enhanced degradation due to sensitizers | csbsju.edu |
| 2,3,7,8-Tetrachlorodibenzofuran | Distilled water/acetonitrile | Sunlight | 6.3 days | Slow degradation | csbsju.edu |
| 2,3,7,8-Tetrachlorodibenzofuran | Lake water | Sunlight | 0.58 days | Enhanced degradation due to sensitizers | csbsju.edu |
| Various PCDDs/PCDFs | Aqueous solutions | UV (300 nm) | 4.3 - 680 min | Rate decreases with increasing chlorination | nih.gov |
| Various PCDDs/PCDFs | Aqueous solutions | Sunlight | 6.4 - 23 hours | Slower than laboratory UV exposure | nih.gov |
Abiotic Degradation Processes (e.g., Hydrolysis, Oxidation) Under Controlled Conditions
While photochemical degradation is a significant environmental sink for halogenated dibenzofurans, other abiotic degradation processes such as hydrolysis and oxidation can also contribute to their transformation, albeit generally at slower rates.
Due to their chemical stability, halogenated aromatic compounds are generally resistant to hydrolysis under typical environmental conditions. nih.gov Specific studies on the abiotic hydrolysis of this compound are not available. However, research on perfluorinated carboxylic acid precursors suggests that the presence of halogen atoms can influence hydrolysis rates, though the atmospheric fate is often more significant for compounds with high Henry's Law constants. nih.gov
Oxidation processes, apart from photochemical oxidation, can occur. For example, the electrochemical oxidation of waters polluted with pharmaceuticals has been studied for its potential to degrade persistent organic pollutants. nih.gov However, such processes can also lead to the formation of unintended byproducts, including PCDD/Fs, particularly in the presence of chloride ions. nih.gov
In contrast to abiotic processes, biotic degradation of halogenated aromatics by microorganisms has been more extensively studied. nih.gov Various bacteria and fungi have evolved enzymatic pathways to degrade these persistent compounds. nih.gov For instance, the white-rot fungus Phlebia lindtneri has been shown to metabolize 2,7-dichlorodibenzo-p-dioxin (B167052) and 2,8-dichlorodibenzofuran (B1206507) to their hydroxylated derivatives. nih.gov While this is a biotic process, it demonstrates that oxidative transformation of the aromatic rings is a feasible degradation pathway.
Analysis of Potential Transformation Products from Environmental Exposure Studies
Due to the lack of specific environmental studies on this compound, the analysis of its potential transformation products relies on extrapolating findings from studies on related halogenated dibenzofurans.
The primary transformation products expected from the photodegradation of this compound are lower-halogenated dibenzofurans resulting from reductive dehalogenation. Given the presence of both chlorine and fluorine, it is plausible that both dechlorination and defluorination could occur, leading to the formation of various monochloro- and monofluoro-dibenzofuran isomers, as well as the parent dibenzofuran.
Hydroxylated derivatives are also likely transformation products, formed through photolytic hydroxylation or microbial metabolism. nih.govcsbsju.edu Studies on the photolysis of PCDFs have identified hydroxylated and completely dechlorinated compounds. csbsju.edu The white-rot fungus Phlebia lindtneri was found to produce hydroxy-diCDF from 2,8-dichlorodibenzofuran. nih.gov
The analysis of such transformation products in environmental samples requires sophisticated analytical methods. Gas chromatography tandem mass spectrometry (GC-MS/MS) offers the selectivity and sensitivity needed for the identification of mixed halogenated dibenzo-p-dioxins and dibenzofurans. nih.gov For instance, this technique has been used to identify and quantify monobromo-dichlorodibenzofuran in soil samples. nih.gov
Interactive Data Table: Potential Transformation Products of Halogenated Dibenzofurans
| Precursor Compound | Transformation Process | Potential Transformation Products | Analytical Method | Reference |
| 2,3,4,7,8-Pentachlorodibenzofuran | Photolysis in lake water | Trichlorodibenzofurans, Hydroxylated dechlorinated compounds | GC/MS | csbsju.edu |
| 2,3,7,8-Tetrachlorodibenzofuran | Photolysis in lake water | Trichlorodibenzofurans | GC/MS | csbsju.edu |
| Dibenzofuran | Photolysis in lake water | 2,2′-Dihydroxybiphenyl, 2,2′,3-Trihydroxybiphenyl | GC/MS | csbsju.edu |
| 2,8-Dichlorodibenzofuran | Microbial degradation (Phlebia lindtneri) | Hydroxy-dichlorodibenzofuran | GC-MS | nih.gov |
| Mixed Halogenated Dibenzofurans | Environmental samples | Various congeners (e.g., monobromo-dichlorodibenzofuran) | GC-MS/MS | nih.gov |
Q & A
Q. What advanced statistical methods improve predictive modeling of structure-activity relationships (SARs) for halogenated dibenzofurans?
- Methodological Answer : LASSO (Least Absolute Shrinkage and Selection Operator) regression identifies critical molecular descriptors (e.g., logP, polar surface area) from high-dimensional datasets. Model validation via bootstrap resampling ensures robustness against overfitting .
Tables for Key Methodological Comparisons
| Synthetic Challenge | Mitigation Strategy | Reference |
|---|---|---|
| Isomerization | Low-temperature electrophilic conditions | |
| Over-halogenation | Stoichiometric control via flow chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
